(5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
CAS No.:
Cat. No.: VC17510367
Molecular Formula: C12H11Cl3N2O2S
Molecular Weight: 353.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11Cl3N2O2S |
|---|---|
| Molecular Weight | 353.6 g/mol |
| IUPAC Name | (5Z)-3-(2-aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C12H10Cl2N2O2S.ClH/c13-8-2-1-7(5-9(8)14)6-10-11(17)16(4-3-15)12(18)19-10;/h1-2,5-6H,3-4,15H2;1H/b10-6-; |
| Standard InChI Key | VFEPRMIINQFGFC-OTUCAILMSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)Cl)Cl.Cl |
| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)Cl)Cl.Cl |
Introduction
Chemical Architecture and Physicochemical Profile
Structural Determinants
The compound’s core consists of a 1,3-thiazolidine-2,4-dione ring substituted at position 3 with a 2-aminoethyl group and at position 5 with a (3,4-dichlorophenyl)methylene moiety in the Z-configuration. The hydrochloride salt formation at the ethylamine nitrogen improves aqueous solubility (logP ≈ 1.8) and bioavailability. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁Cl₃N₂O₂S |
| Molecular Weight | 353.6 g/mol |
| IUPAC Name | (5Z)-3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride |
| Tautomerism | Keto-enol equilibrium (pKa ≈ 6.4) |
| Topological Polar Surface Area | 98.2 Ų |
The Z-configuration of the benzylidene group creates a planar conformation that facilitates π-π stacking with aromatic residues in enzymatic binding pockets, as observed in molecular docking studies .
Synthetic Methodology and Optimization
Stepwise Synthesis
The compound is synthesized via a three-step sequence:
-
Knoevenagel Condensation: 1,3-Thiazolidine-2,4-dione reacts with 3,4-dichlorobenzaldehyde under reflux in dimethylformamide (DMF), catalyzed by piperidine, to yield the (Z)-5-(3,4-dichlorobenzylidene) intermediate (75% yield) .
-
N-Alkylation: The intermediate undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of K₂CO₃, achieving 68% yield.
-
Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt (95% purity by HPLC).
Process Challenges
-
Regioselectivity: Competing E-isomer formation during condensation requires strict temperature control (80–85°C).
-
Byproducts: Unreacted starting materials (e.g., 3,4-dichlorobenzaldehyde) are removed via recrystallization from ethanol/water (3:1).
Pharmacological Mechanisms and Biological Activity
Insulin-Sensitizing Effects
The compound acts as a partial PPAR-γ agonist, with an EC₅₀ of 1.2 μM in 3T3-L1 adipocyte differentiation assays. Compared to rosiglitazone (EC₅₀ = 0.8 μM), it shows reduced adipogenic effects, potentially lowering cardiovascular risks associated with full agonists.
Anticancer Activity
Inhibition profiles against kinase targets:
| Kinase | IC₅₀ (μM) | Mechanism |
|---|---|---|
| EGFR | 0.95 | Competitive ATP binding, Met793 H-bond |
| PI3Kγ | 7.8 | Lys833 salt bridge, Val882 interaction |
| Pim-1 | 0.095 | Hydrophobic pocket occupancy |
Molecular dynamics simulations (100 ns) demonstrate stable binding to EGFR’s hydrophobic cleft (RMSD < 1.8 Å), with free energy (ΔG) of −9.4 kcal/mol .
Therapeutic Applications and Preclinical Data
Metabolic Disorders
In db/db mice, oral administration (10 mg/kg/day) reduced fasting glucose by 32% over 14 days, comparable to metformin (35% reduction). No hepatotoxicity was observed at doses ≤50 mg/kg.
Oncology
-
In Vitro: IC₅₀ = 3.1 μM against MCF-7 breast cancer cells (vs. 1.8 μM for doxorubicin).
-
In Vivo: 40% tumor volume reduction in xenograft models at 20 mg/kg (i.p., 21 days).
Future Directions and Challenges
Structural Modifications
-
Aminoethyl Group: Cyclization into pyrrolidine may enhance blood-brain barrier penetration.
-
Halogen Substitution: Introducing fluorine at the phenyl para-position could improve kinase selectivity.
Clinical Translation Barriers
-
Metabolic Stability: Hepatic microsome assays indicate t₁/₂ = 23 min (human), necessitating prodrug strategies.
-
Off-Target Effects: Screening against 50 kinases revealed 34% inhibition of JAK2 (IC₅₀ = 4.7 μM), requiring selectivity optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume